N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-3-phenylmethanesulfonyl-propionamide
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Overview
Description
N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE is a compound belonging to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with appropriate sulfonyl chlorides and amides under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halides, nucleophiles; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells . The exact molecular targets and pathways may vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-N-NEOPENTYLAMINE
- N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)BENZAMIDE
- N-(5-TRIFLUOROMETHYL-1,3,4-THIADIAZOL-2-YL)-3-PYRIDINAMINE
Uniqueness
N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a thiadiazole ring with a phenylmethanesulfonylpropanamide moiety makes it particularly effective in certain applications, such as antimicrobial and anticancer therapies .
Properties
Molecular Formula |
C13H15N3O3S2 |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-benzylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C13H15N3O3S2/c1-10-15-16-13(20-10)14-12(17)7-8-21(18,19)9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,14,16,17) |
InChI Key |
OHIZGOVMCWKUQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2 |
solubility |
5.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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